Metabutethamine hydrochloride
Overview
Description
Metabutethamine hydrochloride is a local anesthetic compoundThis compound is used primarily for its anesthetic properties in medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of metabutethamine hydrochloride involves the esterification of 3-aminobenzoic acid with 2-[(2-methylpropyl)amino]ethanol. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The resulting ester is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for medical use .
Chemical Reactions Analysis
Types of Reactions
Metabutethamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions and amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different pharmacological properties and are often studied for their potential medical applications .
Scientific Research Applications
Metabutethamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of esterification and amine chemistry.
Biology: The compound is used in studies of local anesthetics and their effects on nerve cells.
Medicine: this compound is used in clinical research to develop new anesthetic formulations and to study the pharmacokinetics and pharmacodynamics of local anesthetics.
Industry: The compound is used in the development of new anesthetic products and formulations for medical use
Mechanism of Action
Metabutethamine hydrochloride exerts its effects by blocking sodium channels in nerve cells. This action prevents the initiation and propagation of nerve impulses, resulting in a loss of sensation in the targeted area. The compound binds to the sodium channels in their inactivated state, stabilizing the cell membrane and preventing depolarization .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action.
Bupivacaine: A longer-acting local anesthetic used in various medical procedures.
Procaine: A local anesthetic with a shorter duration of action compared to metabutethamine hydrochloride.
Uniqueness
This compound is unique in its specific chemical structure, which provides a balance between potency and duration of action. Its ester linkage and amine functional groups contribute to its pharmacological properties, making it a valuable compound in medical applications .
Properties
IUPAC Name |
2-(2-methylpropylamino)ethyl 3-aminobenzoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-10(2)9-15-6-7-17-13(16)11-4-3-5-12(14)8-11;/h3-5,8,10,15H,6-7,9,14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUYLJOKQXCBDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCOC(=O)C1=CC(=CC=C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203825 | |
Record name | Metabutethamine hydrochloride [NF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
553-58-2 | |
Record name | Metabutethamine hydrochloride [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Unacaine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41532 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Metabutethamine hydrochloride [NF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METABUTETHAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36IME48STO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Unacaine (Metabutethamine Hydrochloride) as a local anesthetic?
A: Like other local anesthetics, Unacaine (this compound) works by blocking nerve conduction. It does this by reversibly binding to sodium channels in nerve membranes. [] This binding prevents the influx of sodium ions, which is necessary for generating action potentials and transmitting pain signals to the brain.
Q2: Are there any known allergic reactions associated with Unacaine (this compound)?
A: While Unacaine (this compound) has been used clinically, there is at least one documented case report of an allergic reaction to the drug. [] This highlights the importance of careful patient history taking and potentially allergy testing before administering Unacaine (this compound), especially in individuals with known sensitivities to local anesthetics.
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